7-Hydroxy-4-methyl-3-phenylcoumarin vs. 7-Hydroxycoumarin: Structural and Predicted Property Differences
The presence of a 3-phenyl and 4-methyl group on 7-hydroxy-4-methyl-3-phenylcoumarin introduces significant steric strain, resulting in a non-planar molecular geometry. This is in contrast to the planar structure of the simpler analog 7-hydroxycoumarin. While direct experimental data for the 4-methyl-3-phenyl derivative is limited, this structural modification is predicted to alter solubility, fluorescence quantum yield, and binding affinity for biological targets such as Cytochrome P450 enzymes .
| Evidence Dimension | Molecular Geometry |
|---|---|
| Target Compound Data | Non-planar due to steric strain from 3-phenyl and 4-methyl substituents |
| Comparator Or Baseline | 7-hydroxycoumarin (planar) |
| Quantified Difference | Qualitative difference; quantitative data for the target compound not available |
| Conditions | Computational prediction and structural analysis |
Why This Matters
Non-planar geometry can be a key differentiator for applications requiring specific molecular interactions, such as selective enzyme inhibition or unique photophysical behavior.
